2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
Description
This compound features a benzimidazole core substituted with a benzyl group at the 1-position, linked via a methylene bridge to a piperazine ring, which is further connected to an acetamide moiety. The benzimidazole scaffold is known for its versatility in medicinal chemistry, enabling interactions with enzymes, receptors, and microbial targets .
Properties
IUPAC Name |
2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c22-20(27)15-24-10-12-25(13-11-24)16-21-23-18-8-4-5-9-19(18)26(21)14-17-6-2-1-3-7-17/h1-9H,10-16H2,(H2,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAXQSJQDFULJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide typically involves multiple steps:
Benzimidazole Synthesis: : The benzimidazole core can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Benzyl Group Introduction: : The benzyl group can be introduced via a benzyl halide in the presence of a base.
Piperazine Attachment: : The piperazine ring is often introduced through nucleophilic substitution reactions.
Acetamide Formation: : Finally, the acetamide group is introduced through acylation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can occur at the benzimidazole or piperazine rings.
Reduction: : Reduction reactions can be applied to the benzimidazole or acetamide groups.
Substitution: : Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often with the aid of a base.
Major Products Formed
Oxidation: : Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: : Reduction can produce amines or alcohols.
Substitution: : Substitution reactions can yield various substituted piperazines or benzimidazoles.
Scientific Research Applications
Pharmacological Properties
1. Anticancer Activity
Research indicates that compounds similar to 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been studied for their ability to inhibit kinesin spindle protein (KSP), which plays a critical role in mitotic spindle formation. Inhibition of KSP can lead to cancer cell death, making these compounds potential candidates for cancer therapy .
2. Anti-inflammatory Effects
Studies have shown that benzimidazole derivatives possess anti-inflammatory properties. A review highlighted that certain derivatives demonstrated significant inhibition of nitric oxide and tumor necrosis factor-alpha production, suggesting their potential in treating inflammatory diseases . The specific compound under discussion may exhibit similar effects due to its structural similarities with other active benzimidazole derivatives.
3. Antimicrobial Activity
Benzimidazole compounds have also been evaluated for their antimicrobial properties. Research has indicated that derivatives can inhibit the growth of various bacteria, including Escherichia coli. This suggests that this compound might also possess antimicrobial activity, warranting further investigation .
Case Studies
Case Study 1: Kinesin Spindle Protein Inhibition
A study investigated a series of imidazole derivatives as KSP inhibitors. Among these, compounds structurally related to this compound showed promising results in reducing tumor growth in vitro and in vivo models. The mechanism involved disruption of mitotic processes in cancer cells, leading to apoptosis .
Case Study 2: Analgesic and Anti-inflammatory Activity
In a comparative study on various benzimidazole derivatives, it was found that some compounds exhibited significant analgesic effects comparable to standard pain relief medications like ibuprofen. The tested compounds showed a dose-dependent reduction in pain responses in animal models, indicating their potential as therapeutic agents for pain management .
Mechanism of Action
The exact mechanism of action of 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide would depend on its biological target. It may interact with specific enzymes or receptors, leading to downstream effects in cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Analogues in ACAT Inhibition
K-604 (2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride)
- Structure : Replaces the benzyl group with a thioether-linked benzimidazole and incorporates a methylthio-pyridine substituent.
- Activity : Potent ACAT-1 inhibitor (IC₅₀ = 12 nM) with high aqueous solubility due to the hydrochloride salt. Demonstrated efficacy in reducing pulmonary cholesterol esters in vivo .
Astemizole (1-(4-Fluorobenzyl)-N-[1-(4-methoxyphenethyl)piperidin-4-yl]-1H-benzimidazol-2-amine)
- Structure : Features a fluorobenzyl-benzimidazole linked to a piperidine ring.
- Activity : Histamine H1 antagonist; highlights the structural flexibility of benzimidazole-piperidine/piperazine hybrids for diverse targets .
- Comparison : The acetamide group in the target compound may confer distinct hydrogen-bonding interactions compared to Astemizole’s amine linker.
Analogues in Quorum Sensing Inhibition
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p)
- Structure : Replaces the piperazine-benzyl group with a triazole-nitrophenyl moiety.
- Activity: 68.23% quorum sensing inhibition at 250 µM in Pseudomonas aeruginosa .
- Comparison : The target compound’s piperazine ring may enhance solubility and bioavailability over 6p’s triazole, but the absence of a nitro group could reduce electron-withdrawing effects critical for bacterial target binding.
Antimalarial and Antiparasitic Analogues
N-(3-((4-(1H-Benzo[d]imidazol-2-yl)piperazin-1-yl)-methyl)-4-fluorophenyl)-7-chloroquinolin-4-amine
- Structure: Combines benzimidazole-piperazine with a chloroquinoline group.
- Activity: Targets Plasmodium falciparum with a dual mechanism: quinoline-mediated heme detoxification and benzimidazole interference with parasite enzymes .
Comparative Data Table
Key Research Findings
Piperazine vs. Triazole Linkers : Piperazine-containing compounds (e.g., K-604, target compound) generally exhibit better solubility and systemic absorption than triazole-based analogues (e.g., 6p) due to the basic nitrogen in piperazine .
Substituent Effects : Electron-withdrawing groups (e.g., nitro in 6p) enhance bacterial target engagement, while lipophilic groups (e.g., benzyl in the target compound) may improve CNS penetration or ACAT binding .
Biological Activity
The compound 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₂₃H₃₃N₅O, with a molecular weight of approximately 393.56 g/mol. It features a benzimidazole core, which is known for its role in various biological activities, including anticancer and antimicrobial effects.
Biological Activity Overview
Research indicates that benzimidazole derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have demonstrated that compounds with benzimidazole moieties can inhibit the proliferation of cancer cells. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and colon cancer cells .
- Antimicrobial Properties : Benzimidazole derivatives have also been evaluated for their antibacterial and antifungal activities. Compounds similar to this compound have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Studies suggest that benzimidazole derivatives can inhibit topoisomerases, enzymes crucial for DNA replication and cell division. This inhibition leads to the induction of apoptosis in cancer cells by disrupting DNA replication processes .
- Apoptosis Induction : The compound may induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol .
- Cell Signaling Modulation : The interaction of this compound with various cellular pathways can affect gene expression and cellular metabolism, contributing to its antiproliferative effects .
Case Studies
Several studies have highlighted the efficacy of benzimidazole derivatives:
- A study evaluating a series of benzimidazole compounds found that certain derivatives exhibited strong binding affinity to DNA and significant antiproliferative activity against a panel of human cancer cell lines .
- Another investigation focused on the antimicrobial activity of similar compounds reported effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents in infectious diseases .
Data Tables
Q & A
Basic: What are the key synthetic strategies for preparing 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Benzimidazole Core Formation : Condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions (e.g., HCl/EtOH) to generate the 1-benzyl-benzimidazole moiety .
- Piperazine Functionalization : Alkylation or amidation reactions to introduce the piperazine-acetamide side chain. For example, coupling 1-benzyl-benzimidazole-2-carbaldehyde with piperazine derivatives via reductive amination or nucleophilic substitution .
- Final Acetamide Formation : Reaction of the piperazine intermediate with chloroacetamide or activated esters (e.g., NHS esters) in polar aprotic solvents like DMF or DMSO, often with a base such as K₂CO₃ .
Critical Parameters : Solvent choice (e.g., DMF for solubility), temperature control (reflux conditions for imidazole ring closure), and purification via column chromatography or recrystallization .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for cross-couplings) or organocatalysts (e.g., DMAP for acylations) to accelerate reactions .
- Solvent Effects : Testing polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and byproduct formation .
- Stoichiometric Adjustments : Excess piperazine derivatives (1.5–2 eq.) to drive the reaction toward completion .
- In Situ Monitoring : Using TLC or HPLC to track reaction progress and terminate at peak product formation .
Example : In , triazole-acetamide derivatives achieved higher yields (60–75%) using Cu(I)-catalyzed click chemistry in t-BuOH/H₂O .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzimidazole (δ 7.1–8.3 ppm for aromatic protons), piperazine (δ 2.5–3.5 ppm for CH₂ groups), and acetamide (δ 2.1 ppm for CH₃) moieties .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N ratios .
Advanced: How can researchers resolve ambiguities in NMR spectra caused by piperazine ring dynamics?
Methodological Answer:
- Variable Temperature NMR : Cooling to –40°C slows ring inversion, splitting broad peaks into distinct signals for axial/equatorial protons .
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign overlapping resonances .
- Derivatization : Temporarily convert piperazine to a less dynamic derivative (e.g., Boc-protected) for clearer spectra .
Basic: What biological assays are commonly used to evaluate this compound’s activity?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) or anti-proliferative effects in cancer lines (e.g., HeLa, MCF-7) .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., histamine H1/H4 receptors) .
Advanced: How should researchers design dose-response experiments to address contradictory activity data across studies?
Methodological Answer:
- Replicate Design : Include ≥3 biological replicates and technical triplicates to account for variability .
- Range Testing : Use logarithmic dilutions (e.g., 0.1–100 µM) to capture full dose-response curves.
- Control Normalization : Normalize activity to vehicle controls and reference inhibitors (e.g., used 250 µM for quorum sensing inhibition) .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences .
Basic: What computational methods predict the compound’s binding mode to biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., used docking to analyze benzimidazole derivatives in enzyme pockets) .
- MD Simulations : GROMACS or AMBER for assessing binding stability over 50–100 ns trajectories.
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with acetamide carbonyl) .
Advanced: How can researchers validate docking predictions experimentally?
Methodological Answer:
- Site-Directed Mutagenesis : Modify key residues in the target protein (e.g., catalytic lysine) and re-test binding affinity .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure real-time binding kinetics (KD, kon/koff) .
- X-ray Crystallography : Co-crystallize the compound with the target protein (as in for triazole derivatives) .
Basic: What stability studies are critical for long-term storage of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., reported TGA data for benzimidazole derivatives) .
- Forced Degradation : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks, monitoring purity via HPLC .
- Storage Recommendations : Lyophilize and store at –20°C under inert gas (N₂) to prevent oxidation .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with varied benzyl (e.g., 4-Cl, 4-F) or piperazine (e.g., methylpiperazine) groups to probe steric/electronic effects .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity (e.g., found 4-CF₃-phenyl enhanced inhibition by 68%) .
- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
